2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene

Descripción general

Descripción

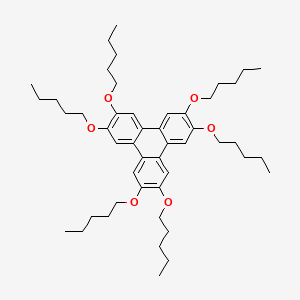

2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene is a chemical compound with the molecular formula C48H72O6. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of six pentyloxy groups attached to the triphenylene core. This compound is known for its liquid crystalline properties and is used in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene typically involves the alkylation of triphenylene with pentyloxy groups. One common method involves the reaction of 2,3,6,7,10,11-hexahydroxytriphenylene with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Substitution: The pentyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Complex Formation: It can form complexes with electron acceptors, leading to the formation of charge-transfer complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base are used for substitution reactions.

Complex Formation: Electron acceptors like tetracyanoquinodimethane (TCNQ) are used to form charge-transfer complexes.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Substitution: Various substituted triphenylene derivatives.

Complex Formation: Charge-transfer complexes with unique electronic properties.

Aplicaciones Científicas De Investigación

Structural Characteristics

H5T is a discotic liquid crystal characterized by its disc-like shape and the ability to self-assemble into ordered structures. The compound exhibits distinct mesophase behavior, transitioning from crystalline to columnar and isotropic phases at specific temperatures (Cr 69 °C, Colh 123 °C) . Its molecular structure allows for effective π-π stacking interactions, which are crucial for its electronic applications.

Optoelectronic Applications

1. Charge-Transfer Complexes:

H5T has been utilized in the formation of charge-transfer complexes with electron acceptors. Research indicates that H5T can form stable complexes with compounds like β-(2,4,7-trinitro-9-fluorenylideneaminooxy) propionic acid (TNF-carb). These complexes exhibit unique electronic properties that can be tuned by altering the supramolecular structure . The ability to control energy levels through complex formation makes H5T valuable in designing organic photovoltaic devices.

2. Photoconductivity:

Photoconductivity studies have shown that H5T exhibits efficient charge transport properties in its mesophase. The photophysical properties indicate that H5T can facilitate charge mobility, making it a candidate for applications in organic semiconductors .

Liquid Crystal Technology

H5T is a prime candidate for use in liquid crystal displays (LCDs) and other optoelectronic devices due to its liquid crystalline nature. The compound can form highly ordered columnar phases that are essential for the development of advanced display technologies.

Case Study: Self-Assembly and Phase Behavior

Research employing grazing-incidence wide-angle X-ray scattering (GIWAXS) has revealed the self-assembly behavior of H5T when blended with TNF-carb. This study demonstrated the formation of double gyroid and hexagonal phases at room temperature, highlighting the potential for H5T in creating complex liquid crystal architectures .

Photonic Devices

1. Light Emitting Diodes (LEDs):

The unique photophysical properties of H5T allow it to be used in organic light-emitting diodes (OLEDs). Its ability to emit light efficiently when excited makes it suitable for incorporation into OLED structures where high brightness and color purity are required.

2. Sensors:

Due to its sensitivity to environmental changes, H5T can be employed in sensor technologies. The compound's photophysical characteristics can be exploited to develop sensors that respond to light or chemical stimuli .

Mecanismo De Acción

The mechanism of action of 2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene involves its ability to self-assemble into ordered structures due to π-π stacking interactions between the triphenylene cores. This self-assembly leads to the formation of columnar liquid crystalline phases, which are essential for its applications in optoelectronics and materials science . The molecular targets and pathways involved include interactions with electron acceptors and the formation of charge-transfer complexes .

Comparación Con Compuestos Similares

2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene can be compared with other similar compounds such as:

2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene: Similar liquid crystalline properties but with different alkyl chain lengths.

2,3,6,7,10,11-Hexakis(pentylthio)triphenylene: Contains sulfur atoms in place of oxygen, leading to different electronic properties.

This compound: Exhibits unique self-assembly behavior and charge-transfer complex formation compared to its analogs.

These comparisons highlight the uniqueness of this compound in terms of its liquid crystalline properties and its ability to form charge-transfer complexes, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene (H5T) is a compound of significant interest in the field of organic materials and liquid crystals due to its unique structural properties and potential applications in electronics and photonics. This article delves into the biological activity of H5T, exploring its interactions at the molecular level and its implications for various applications.

H5T is characterized by its triphenylene core with six pentyloxy substituents. The molecular formula is , and it exhibits a discotic liquid crystal phase due to the planar arrangement of the triphenylene units. The presence of flexible alkoxy chains enhances solubility and influences self-assembly behavior in solution.

Photophysical Properties

The photophysical properties of H5T have been extensively studied. It has been shown to form aggregates in solution, which can lead to enhanced charge transport properties. The aggregation behavior is crucial for its performance in electronic applications. For instance, in cyclohexane, H5T exhibits concentration-dependent photophysical characteristics, including fluorescence quantum yields and lifetimes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of H5T. Research indicates that compounds with similar structures can disrupt bacterial membranes, leading to cell lysis. The hydrophobic nature of the pentyloxy chains likely contributes to this mechanism by facilitating interaction with lipid bilayers .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of H5T. Results suggest that while H5T exhibits some cytotoxic effects at high concentrations, it remains relatively non-toxic at lower doses. This property is essential for potential biomedical applications where biocompatibility is crucial .

Case Studies

- Liquid Crystal Displays : In a study focusing on the application of H5T in liquid crystal displays (LCDs), it was found that H5T's molecular arrangement allows for efficient charge transport and light modulation properties. The compound's ability to self-assemble into ordered structures enhances device performance .

- Organic Photovoltaics : Another case study explored the use of H5T in organic photovoltaic cells. The compound's favorable electronic properties contribute to improved efficiency in energy conversion processes. Its role as a donor material in blend films showed promising results regarding power conversion efficiency .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C48H72O6 |

| Melting Point | 150 °C |

| Solubility | Soluble in organic solvents |

| Fluorescence Quantum Yield | 0.65 |

| Cytotoxicity (IC50) | >100 µM (non-toxic range) |

Propiedades

IUPAC Name |

2,3,6,7,10,11-hexapentoxytriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O6/c1-7-13-19-25-49-43-31-37-38(32-44(43)50-26-20-14-8-2)40-34-46(52-28-22-16-10-4)48(54-30-24-18-12-6)36-42(40)41-35-47(53-29-23-17-11-5)45(33-39(37)41)51-27-21-15-9-3/h31-36H,7-30H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHHLYFBQPYIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OCCCCC)OCCCCC)OCCCCC)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446283 | |

| Record name | 2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69079-52-3 | |

| Record name | 2,3,6,7,10,11-Hexakis(pentyloxy)triphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.